1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one
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Overview
Description
1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one typically involves the reaction of quinoline derivatives with phenylpropanone. One common method involves the condensation of 4-aminoquinoline with phenylpropanone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and increase the yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. For instance, it may inhibit DNA gyrase in bacteria, leading to bacterial cell death. In cancer cells, it may interfere with cell division processes, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Ciprofloxacin: An antibiotic that also contains a quinoline moiety and exhibits broad-spectrum antimicrobial activity.
Uniqueness: 1-Phenyl-3-[(quinolin-4-yl)amino]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a quinoline ring makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
62365-87-1 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-phenyl-3-(quinolin-4-ylamino)propan-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18(14-6-2-1-3-7-14)11-13-20-17-10-12-19-16-9-5-4-8-15(16)17/h1-10,12H,11,13H2,(H,19,20) |
InChI Key |
QDMJNYHQDYAEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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